molecular formula C19H19Cl2NO4 B4299245 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid

3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid

Cat. No. B4299245
M. Wt: 396.3 g/mol
InChI Key: JRZFZHMDODLMIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid, also known as DCP-LA, is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid exerts its effects through various mechanisms, including the modulation of ion channels, the inhibition of protein kinase C, and the activation of peroxisome proliferator-activated receptor gamma. 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to modulate the activity of voltage-gated potassium channels, which play a critical role in neuronal excitability and neurotransmitter release. 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has also been shown to inhibit the activity of protein kinase C, an enzyme that plays a critical role in cell signaling and proliferation. Finally, 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to activate peroxisome proliferator-activated receptor gamma, a nuclear receptor that plays a critical role in lipid metabolism and inflammation.
Biochemical and Physiological Effects
3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the inhibition of inflammation. 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to increase the release of acetylcholine, a neurotransmitter that plays a critical role in cognitive function and memory. 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has also been shown to reduce oxidative stress, which is a major contributor to neurodegenerative diseases and cancer. Finally, 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to inhibit inflammation by reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has several advantages for lab experiments, including its stability, solubility, and availability. 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid is a stable compound that can be easily synthesized and stored for extended periods. 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid is also highly soluble in water and organic solvents, which makes it suitable for various experimental procedures. However, 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid also has some limitations, including its potential toxicity and off-target effects. 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to have cytotoxic effects at high concentrations, which may limit its therapeutic potential. 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid may also have off-target effects on other ion channels and enzymes, which may complicate its mechanism of action.

Future Directions

There are several future directions for the study of 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid, including its optimization for therapeutic applications, its evaluation in clinical trials, and its combination with other drugs. 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid may be optimized for specific therapeutic applications by modifying its chemical structure or delivery method. 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid may also be evaluated in clinical trials to determine its safety and efficacy in humans. Finally, 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid may be combined with other drugs to enhance its therapeutic effects or reduce its potential toxicity.

Scientific Research Applications

3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been extensively studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In oncology, 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to inhibit the growth of various cancer cell lines and sensitize them to chemotherapy drugs. In immunology, 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to modulate the immune response and reduce inflammation in animal models of autoimmune diseases.

properties

IUPAC Name

3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO4/c1-2-9-26-14-6-3-12(4-7-14)17(11-18(23)24)22-19(25)15-10-13(20)5-8-16(15)21/h3-8,10,17H,2,9,11H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZFZHMDODLMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2,5-Dichlorophenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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